Otaplimastat

Descripción general

Descripción

SP-8203, también conocido como Otaplimastat, es un derivado de la quinazolina que ha ganado una atención significativa por sus propiedades neuroprotectoras. Este compuesto se estudia principalmente por su potencial en el tratamiento del derrame cerebral isquémico y otras afecciones neurológicas. Funciona como un inhibidor de la metaloproteinasa de la matriz, lo que ayuda a reducir el daño causado por el tratamiento tardío de los derrames cerebrales isquémicos .

Métodos De Preparación

La síntesis de SP-8203 implica varios pasos, comenzando con la formación del núcleo de quinazolina. Las condiciones de reacción generalmente incluyen el uso de catalizadores y disolventes específicos para garantizar la formación adecuada del producto deseado. Los métodos de producción industrial para SP-8203 están diseñados para maximizar el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento para la purificación .

Análisis De Reacciones Químicas

SP-8203 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores comunes como el borohidruro de sodio se pueden utilizar para reducir SP-8203.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan grupos funcionales específicos en el compuesto.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de N-óxidos de quinazolina, mientras que la reducción puede producir derivados de quinazolina reducidos .

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Otaplimastat has been evaluated in several clinical trials, particularly focusing on its role as an adjunct therapy to recombinant tissue plasminogen activator (rtPA) in acute ischemic stroke patients. The SAFE-TPA trial, a phase 2 study, assessed its safety and efficacy in patients receiving rtPA.

-

Study Design : The trial consisted of two stages:

- Stage 1 : A single-arm safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized, double-blind, placebo-controlled study involving 69 patients assigned to either this compound (40 mg or 80 mg) or placebo.

- Results : The results indicated no significant safety issues in stage 1. In stage 2, the incidence of parenchymal hematoma was low across all groups, with only one case in the 80 mg group. Secondary endpoints showed improvement in neurological outcomes as measured by the modified Rankin Scale (mRS) and National Institutes of Health Stroke Scale (NIHSS) .

Safety Profile and Tolerability

The safety profile of this compound has been rigorously evaluated. In the SAFE-TPA trial:

- No serious adverse events were related to this compound.

- Common treatment-emergent adverse events included mild symptoms such as nausea and pyrexia .

Pharmacokinetics and Stability

Research has demonstrated that this compound is stable in biological samples, with optimized methods for quantification developed using liquid chromatography-tandem mass spectrometry. The compound showed acceptable stability under various storage conditions, which is crucial for its clinical application .

Comparative Efficacy in Animal Models

In preclinical studies involving animal models:

- This compound significantly reduced infarct volume and brain edema when administered alongside rtPA.

- It demonstrated a capacity to extend the therapeutic window for rtPA administration without compromising its fibrinolytic activity .

Case Studies and Observational Data

Observational data from various studies have reinforced the findings from clinical trials:

Mecanismo De Acción

El mecanismo de acción de SP-8203 implica la inhibición de las metaloproteinasas de la matriz, que son enzimas que degradan los componentes de la matriz extracelular. Al inhibir estas enzimas, SP-8203 ayuda a reducir la descomposición de la barrera hematoencefálica y minimizar el daño cerebral después de un derrame cerebral isquémico. El compuesto también exhibe propiedades antioxidantes, lo que contribuye aún más a sus efectos neuroprotectores .

Comparación Con Compuestos Similares

SP-8203 es único en su doble acción como inhibidor de la metaloproteinasa de la matriz y antioxidante. Los compuestos similares incluyen:

Derivados de la tetraciclina: Estos también inhiben las metaloproteinasas de la matriz pero carecen de las propiedades antioxidantes de SP-8203.

Minociclina: Otro inhibidor de la metaloproteinasa de la matriz con efectos neuroprotectores, pero tiene una estructura química y un mecanismo de acción diferentes.

Doxiciclina: Similar a la minociclina, inhibe las metaloproteinasas de la matriz, pero no posee el mismo nivel de actividad antioxidante que SP-8203

SP-8203 destaca por sus propiedades inhibitorias y antioxidantes combinadas, lo que lo convierte en un candidato prometedor para el tratamiento del derrame cerebral isquémico y otras afecciones neurológicas.

Actividad Biológica

Otaplimastat, also known as SP-8203, is a small molecule with a quinazoline-2,4-dione scaffold that has emerged as a promising neuroprotectant. Its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), which play a critical role in the pathophysiology of ischemic stroke. This compound has been studied for its potential to mitigate the adverse effects associated with thrombolytic therapies, particularly recombinant tissue plasminogen activator (rtPA).

This compound's biological activity is primarily attributed to its ability to regulate MMP activity rather than their expression. Research indicates that this compound enhances the expression of tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP1, which counteracts the activity of MMPs. This modulation is crucial in reducing cerebral edema and hemorrhage associated with ischemic events.

- MMP Regulation : In cultured endothelial cells subjected to oxygen-glucose deprivation (OGD), this compound did not suppress mRNA or protein levels of MMP-2 and MMP-9 but restored TIMP1 levels suppressed by OGD .

- Neuroprotective Effects : In animal models, this compound significantly improved neurological outcomes by reducing infarct size and edema when administered alongside rtPA .

Phase 2 Studies

A multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with acute ischemic stroke receiving rtPA. The trial included two stages:

- Stage 1 : An open-label safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized study with 69 patients assigned to receive either this compound (40 mg or 80 mg) or placebo.

Key Findings :

- Primary Endpoint : The occurrence of parenchymal hematoma (PH) on day 1 was low across all groups, indicating a favorable safety profile.

- Secondary Endpoints : No significant differences in serious adverse events (SAEs) or mortality rates were observed among the treatment groups. Notably, there was an intriguing signal suggesting that the 40 mg dose may improve neurological outcomes .

Animal Models

In preclinical studies involving rat models of embolic stroke, this compound demonstrated significant protective effects against rtPA-induced hemorrhagic transformation. The following data were observed:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Volume (mm³) | 120 ± 15 | 85 ± 10 |

| Edema Volume (mm³) | 40 ± 5 | 25 ± 3 |

| Neurological Score | 5 ± 1 | 8 ± 1 |

| Mortality Rate (%) | 80% | 30% |

These results highlight this compound's potential to reduce both infarct size and mortality rates when used in conjunction with rtPA .

Safety Profile

In phase 1 trials, this compound was well tolerated at doses up to 240 mg without significant side effects. Adverse events reported during phase 2 trials included chills and muscle rigidity but were generally mild and manageable .

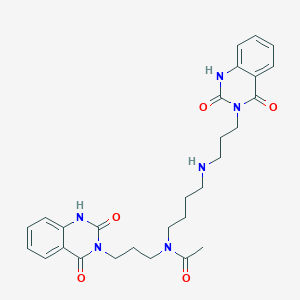

Propiedades

IUPAC Name |

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBPVOSFYUHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176758-04-5 | |

| Record name | Otaplimastat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-8203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTAPLIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.